molecular formula C16H19NO2 B2446282 Bis(2-phenoxyethyl)amine CAS No. 182805-17-0

Bis(2-phenoxyethyl)amine

Cat. No.: B2446282
CAS No.: 182805-17-0
M. Wt: 257.333
InChI Key: RYJMXUCUDNEAOA-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl)amine is an organic compound with the molecular formula C16H19NO2. It is characterized by the presence of two phenoxyethyl groups attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Bis(2-phenoxyethyl)amine is a complex compound with potential pharmacological activities. Related phenoxyethyl cyclic amines, such as 4-(2-phenoxyethyl) morpholine and 1-(2-phenoxyethyl) piperidine, have been found to interact with acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These targets play crucial roles in various physiological processes, including neurotransmission and hormonal regulation.

Mode of Action

Related compounds have been shown to exhibit high anticholinergic and h3 inverse agonistic activities . This suggests that this compound may interact with its targets, leading to changes in their activity and subsequent physiological effects.

Biochemical Pathways

Related compounds have been associated with various biochemical pathways, including those involved in neurotransmission and hormonal regulation

Result of Action

Related compounds have been shown to induce various cellular responses, including apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-phenoxyethyl)amine can be synthesized through the nucleophilic substitution reaction of 2-phenoxyethanol with ammonia or primary amines. The reaction typically involves heating 2-phenoxyethanol with ammonia or a primary amine in the presence of a catalyst such as sodium or potassium hydroxide. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the process while maintaining product purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxyethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Bis(2-phenoxyethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Phenoxyethanol: A related compound with similar chemical properties but different applications.

    Bis(2-phenoxyethyl)ether: Another similar compound with two phenoxyethyl groups attached to an oxygen atom instead of nitrogen.

Uniqueness: Bis(2-phenoxyethyl)amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-phenoxy-N-(2-phenoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMXUCUDNEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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